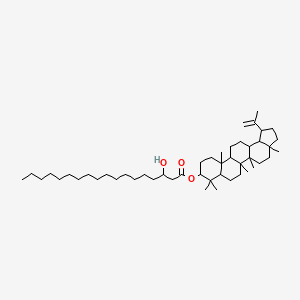
Benzene, (methylsilyl)-, homopolymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (methylsilyl)-, homopolymer is a specialized polymer that incorporates benzene rings and methylsilyl groups into its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (methylsilyl)-, homopolymer typically involves the polymerization of benzene derivatives with methylsilyl groups. One common method is the use of organometallic catalysts to facilitate the polymerization process. The reaction conditions often include elevated temperatures and controlled environments to ensure the proper formation of the polymer chains.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization reactors where benzene and methylsilyl precursors are combined under specific conditions. The use of advanced catalysts and optimized reaction parameters is crucial to achieve high yields and desired polymer properties.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (methylsilyl)-, homopolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure or functionality.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carboxyl groups, while substitution reactions can introduce halogenated or alkyl groups onto the polymer.
Applications De Recherche Scientifique
Benzene, (methylsilyl)-, homopolymer has several scientific research applications:
Chemistry: Used as a precursor for synthesizing advanced materials and studying polymerization mechanisms.
Biology: Investigated for its potential biocompatibility and use in biomedical devices.
Medicine: Explored for drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty coatings, adhesives, and high-performance materials.
Mécanisme D'action
The mechanism by which Benzene, (methylsilyl)-, homopolymer exerts its effects involves interactions between the benzene rings and methylsilyl groups. These interactions can influence the polymer’s physical and chemical properties, such as its thermal stability, solubility, and reactivity. The molecular targets and pathways involved depend on the specific application and the environment in which the polymer is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polystyrene: A polymer consisting of styrene monomers, used in a wide range of applications.
Poly(methyl methacrylate): Known for its transparency and used in optical applications.
Poly(dimethylsiloxane): A silicon-based polymer with unique flexibility and thermal stability.
Uniqueness
Benzene, (methylsilyl)-, homopolymer is unique due to the incorporation of both benzene rings and methylsilyl groups, which confer distinct properties such as enhanced thermal stability and potential for functionalization. This makes it suitable for specialized applications where other polymers may not perform as effectively.
Propriétés
IUPAC Name |
[[5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACBPRDWRDEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
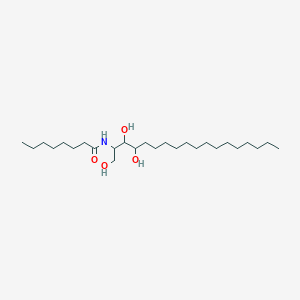

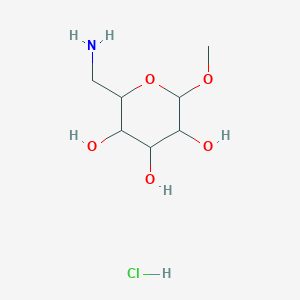
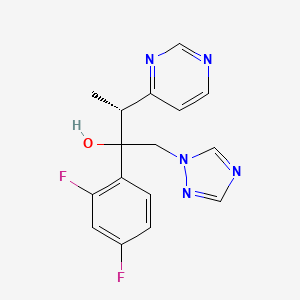
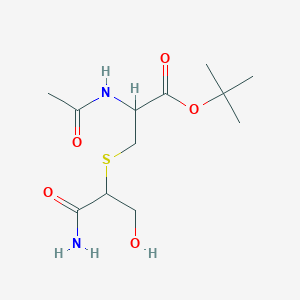
![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)
![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)
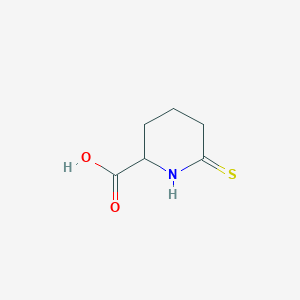
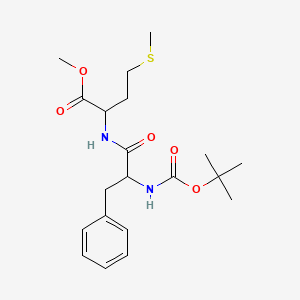
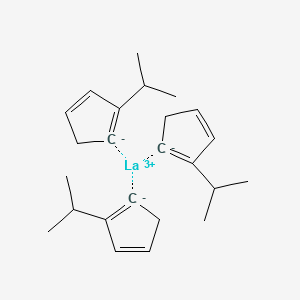

![4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B12321821.png)
![[Mn(TPP)]2O](/img/structure/B12321823.png)
